molecular formula C11H9FN2O2 B6385308 (2,4)-Dihydroxy-5-(2-fluoro-5-methylphenyl)pyrimidine CAS No. 1261996-46-6

(2,4)-Dihydroxy-5-(2-fluoro-5-methylphenyl)pyrimidine

Cat. No.: B6385308
CAS No.: 1261996-46-6
M. Wt: 220.20 g/mol
InChI Key: BWTBASYNXPIGCA-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(2-fluoro-5-methylphenyl)pyrimidine is a heterocyclic aromatic organic compound It features a pyrimidine ring substituted with two hydroxyl groups at positions 2 and 4, and a 2-fluoro-5-methylphenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(2-fluoro-5-methylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxypyrimidine with 2-fluoro-5-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (2,4)-Dihydroxy-5-(2-fluoro-5-methylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4)-Dihydroxy-5-(2-fluoro-5-methylphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(2-fluoro-5-methylphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s fluorine and hydroxyl groups play crucial roles in these interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    (2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the fluorine and methyl groups, which may result in different chemical and biological properties.

    (2,4)-Dihydroxy-5-(2-chloro-5-methylphenyl)pyrimidine: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness: The presence of the 2-fluoro-5-methylphenyl group in (2,4)-Dihydroxy-5-(2-fluoro-5-methylphenyl)pyrimidine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-6-2-3-9(12)7(4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTBASYNXPIGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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